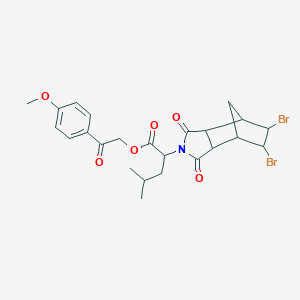

![molecular formula C23H28N2O3 B304049 N-[1-(1-azocanylcarbonyl)-2-(2-furyl)vinyl]-3,4-dimethylbenzamide](/img/structure/B304049.png)

N-[1-(1-azocanylcarbonyl)-2-(2-furyl)vinyl]-3,4-dimethylbenzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-[1-(1-azocanylcarbonyl)-2-(2-furyl)vinyl]-3,4-dimethylbenzamide, commonly known as AzoFur, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. AzoFur is a derivative of azobenzene, which is a well-known photoswitchable molecule. AzoFur has a furan ring attached to one of the azobenzene rings, which makes it an interesting molecule for studying photoisomerization and photoreactivity.

Mécanisme D'action

AzoFur undergoes photoisomerization upon exposure to light, which involves the reversible cis-trans isomerization of the azobenzene moiety. The photoisomerization of AzoFur can be triggered by various wavelengths of light, including UV, visible, and near-infrared light. The mechanism of photoisomerization of AzoFur has been extensively studied using various spectroscopic techniques, including UV-Vis, NMR, and IR spectroscopy.

Biochemical and Physiological Effects

AzoFur has been studied for its potential applications in drug delivery and imaging. In drug delivery, AzoFur can be used as a photoswitchable drug carrier, which can release the drug in response to light. In imaging, AzoFur can be used as a photoswitchable contrast agent, which can enhance the contrast of the imaging modality in response to light.

Avantages Et Limitations Des Expériences En Laboratoire

AzoFur has several advantages for lab experiments, including its photoswitchable properties, which can be used to control the properties of the system under study. AzoFur can be easily synthesized using standard organic chemistry techniques, and its properties can be tuned by modifying the substituents on the azobenzene and furan moieties. However, AzoFur has some limitations, including its sensitivity to light and its potential toxicity.

Orientations Futures

There are several future directions for the study of AzoFur, including:

1. Development of new photoswitchable materials based on AzoFur.

2. Study of the photoreactivity of AzoFur in various environments.

3. Development of new drug delivery systems based on AzoFur.

4. Study of the potential applications of AzoFur in imaging and sensing.

5. Investigation of the toxicity and biocompatibility of AzoFur in vivo.

6. Development of new synthetic methods for the preparation of AzoFur and its derivatives.

In conclusion, AzoFur is a promising compound with potential applications in various fields, including materials science, photochemistry, and biomedicine. Its photoswitchable properties make it an interesting molecule for studying photoisomerization and photoreactivity. Further research is needed to fully understand the potential of AzoFur and its derivatives.

Méthodes De Synthèse

AzoFur can be synthesized using various methods, including the Knoevenagel condensation reaction. In this reaction, 2-furyl aldehyde and N-(tert-butoxycarbonyl)aminoacetonitrile are reacted with 3,4-dimethylbenzaldehyde in the presence of a base such as potassium carbonate. The resulting product is then deprotected using trifluoroacetic acid to obtain AzoFur.

Applications De Recherche Scientifique

AzoFur has been extensively studied for its potential applications in various fields, including materials science, photochemistry, and biomedicine. In materials science, AzoFur has been used to create photoswitchable surfaces, which can change their properties in response to light. In photochemistry, AzoFur has been used to study the mechanism of photoisomerization and photoreactivity. In biomedicine, AzoFur has been studied for its potential applications in drug delivery and imaging.

Propriétés

Nom du produit |

N-[1-(1-azocanylcarbonyl)-2-(2-furyl)vinyl]-3,4-dimethylbenzamide |

|---|---|

Formule moléculaire |

C23H28N2O3 |

Poids moléculaire |

380.5 g/mol |

Nom IUPAC |

N-[(Z)-3-(azocan-1-yl)-1-(furan-2-yl)-3-oxoprop-1-en-2-yl]-3,4-dimethylbenzamide |

InChI |

InChI=1S/C23H28N2O3/c1-17-10-11-19(15-18(17)2)22(26)24-21(16-20-9-8-14-28-20)23(27)25-12-6-4-3-5-7-13-25/h8-11,14-16H,3-7,12-13H2,1-2H3,(H,24,26)/b21-16- |

Clé InChI |

HOTSWZSERKGGJT-PGMHBOJBSA-N |

SMILES isomérique |

CC1=C(C=C(C=C1)C(=O)N/C(=C\C2=CC=CO2)/C(=O)N3CCCCCCC3)C |

SMILES |

CC1=C(C=C(C=C1)C(=O)NC(=CC2=CC=CO2)C(=O)N3CCCCCCC3)C |

SMILES canonique |

CC1=C(C=C(C=C1)C(=O)NC(=CC2=CC=CO2)C(=O)N3CCCCCCC3)C |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3,4-dimethyl-N-[2-(2-thienyl)-1-(3-toluidinocarbonyl)vinyl]benzamide](/img/structure/B303966.png)

![N-[1-[(4-ethoxyanilino)carbonyl]-2-(2-thienyl)vinyl]-3,4-dimethylbenzamide](/img/structure/B303967.png)

![N-[1-[(3-acetylanilino)carbonyl]-2-(2-thienyl)vinyl]-3,4-dimethylbenzamide](/img/structure/B303968.png)

![N-[1-[(1,3-benzodioxol-5-ylamino)carbonyl]-2-(2-thienyl)vinyl]-3,4-dimethylbenzamide](/img/structure/B303969.png)

![N-[1-{[(2-chlorobenzyl)amino]carbonyl}-2-(2-furyl)vinyl]-3,4-dimethylbenzamide](/img/structure/B303971.png)

![N-[1-({[2-(3-chlorophenyl)ethyl]amino}carbonyl)-2-(2-furyl)vinyl]-3,4-dimethylbenzamide](/img/structure/B303973.png)

![N-[1-{[(cyclohexylmethyl)amino]carbonyl}-2-(2-furyl)vinyl]-3,4-dimethylbenzamide](/img/structure/B303976.png)

![N-[1-[(2,6-dimethyl-4-morpholinyl)carbonyl]-2-(2-furyl)vinyl]-3,4-dimethylbenzamide](/img/structure/B303979.png)

![N-[1-[(3,5-dimethoxyanilino)carbonyl]-2-(2-furyl)vinyl]-3,4-dimethylbenzamide](/img/structure/B303981.png)

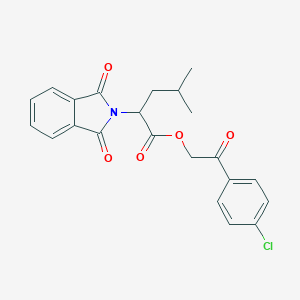

![Ethyl 2-(16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)-4-methylpentanoate (non-preferred name)](/img/structure/B303983.png)

![2-bromo-N-{2-(3-fluorophenyl)-1-[(4-phenyl-1-piperazinyl)carbonyl]vinyl}benzamide](/img/structure/B303988.png)

![N-[1-{[(2,2-diphenylethyl)amino]carbonyl}-2-(5-methyl-2-furyl)vinyl]benzamide](/img/structure/B303989.png)